molecular formula C12H12N2O2 B13687658 2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13687658
M. Wt: 216.24 g/mol
InChI Key: KETALJSFRIFLOX-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound with a complex structure that includes an imidazole ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxy-methylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The methoxy-methylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenyl isocyanate
  • 2-Methoxy-5-methylphenol
  • 2-Methoxy-5-methylphenyl isothiocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and a methoxy-methylphenyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-11(16-2)10(5-8)12-13-6-9(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

KETALJSFRIFLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NC=C(N2)C=O

Origin of Product

United States

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